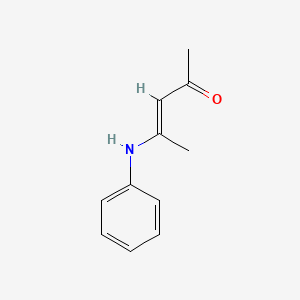

4-(Phenylamino)pent-3-en-2-one

Description

4-(Phenylamino)pent-3-en-2-one (PhAPO) is a β-enaminone characterized by a conjugated system of a keto group, an enamine moiety, and a phenyl substituent. It is synthesized via the condensation of acetylacetone and aniline under catalytic conditions, often using nanocrystalline silica or hydroxyapatite to enhance yields (69–85%) . The compound exhibits a planar geometry with intramolecular N–H⋯O hydrogen bonding, stabilizing its (Z)-configuration . PhAPO serves as a versatile intermediate in organic synthesis, particularly in multicomponent reactions for constructing pyrrole derivatives and heterocycles . Its spectroscopic properties include distinct $ ^1H $-NMR signals (e.g., a singlet at 5.19 ppm for the enaminone proton) and an NH stretching frequency of ~3000 cm$ ^{-1} $ in IR spectra .

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-anilinopent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-8,12H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWHWBUKGOPLH-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7294-89-5, 26567-78-2 | |

| Record name | NSC295498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylamino-3-penten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

4-(Phenylamino)pent-3-en-2-one serves as a versatile building block in organic chemistry. Its ability to participate in various chemical reactions, such as:

- Condensation Reactions : Forms β-enaminones when reacted with aldehydes or ketones.

- Substitution Reactions : Undergoes nucleophilic substitutions due to the reactivity of the amine group.

These properties make it valuable for synthesizing complex organic molecules and intermediates.

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

- Anti-inflammatory Properties : Studies suggest that PAPO may inhibit inflammatory pathways, although specific mechanisms are still being explored.

- Anticancer Activity : Preliminary research indicates cytotoxic effects against various cancer cell lines, positioning it as a candidate for further medicinal development .

Material Science

Research has shown that derivatives of β-enaminones can be utilized in the development of liquid crystals and other functional materials. The unique structural features of PAPO facilitate its application in advanced material science .

The biological profile of 4-(Phenylamino)pent-3-en-2-one includes:

- Antioxidant Activity : The compound exhibits potential antioxidant properties due to its electron-rich structure.

- Enzyme Inhibition : As an enzyme inhibitor, it could lead to novel therapeutic agents targeting diseases such as cancer and inflammation .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 4-(Phenylamino)pent-3-en-2-one:

- Enzyme Inhibition Studies : Research demonstrated that β-enaminones could act as effective enzyme inhibitors, providing insights into their therapeutic potential against various diseases.

- Synthesis Efficiency : A study showcased an eco-friendly procedure using heterogeneous catalysts for synthesizing PAPO, emphasizing sustainability in chemical processes .

Comparison with Related Compounds

The structural uniqueness of 4-(Phenylamino)pent-3-en-2-one allows it to exhibit distinct properties compared to similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(Phenylamino)pent-3-en-2-one | Structure | Anti-inflammatory, anticancer |

| 4-(Methylamino)pent-3-en-2-one | Structure | Limited studies; potential antioxidant |

| 4-(Benzylamino)pent-3-en-2-one | Structure | Antioxidant activity reported |

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with aldehydes and ketones to form heterocyclic derivatives. This reactivity is attributed to the nucleophilic enamine moiety and electrophilic carbonyl group.

Example Reaction with Aldehydes

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 4-(Phenylamino)pent-3-en-2-one + 4-Methoxybenzaldehyde | ChCl-malonic acid DES, 80°C | Quinoline derivative | 78% |

Mechanistic Insight : The reaction proceeds via imine formation followed by cyclization, facilitated by the hydrogen-bond-stabilized enaminone structure .

Electrophilic Addition Reactions

The α,β-unsaturated ketone system undergoes electrophilic additions at the double bond.

Example: Halogenation

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Bromine (Br₂) | CH₂Cl₂, 0°C | 4-(Phenylamino)-3,4-dibromopentan-2-one | Regioselective addition |

Key Observation : The reaction is stereospecific, favoring trans addition due to steric hindrance from the phenylamino group.

Nucleophilic Substitution

The phenylamino group acts as a leaving group in substitution reactions under acidic conditions.

Example: Reaction with Grignard Reagents

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | THF, reflux, 2h | 4-Methylpent-3-en-2-one | 65% |

Mechanism : Protonation of the phenylamino group facilitates its displacement by the nucleophile.

Oxidation

The ketone group is resistant to mild oxidants but reacts with strong oxidizing agents:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 100°C | Phenylglyoxylic acid derivative | Complete oxidation |

Reduction

The α,β-unsaturated system is selectively reduced:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 4-(Phenylamino)pentan-2-one | Saturation of C=C |

Coordination Chemistry

The enaminone acts as a bidentate ligand, coordinating via the ketone oxygen and enamine nitrogen:

Example: Rhodium Complex Formation

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| [RhCl₃·3H₂O] | EtOH, reflux | Rh(III)-enaminone complex | Air-stable |

Structural Impact : Coordination lengthens the N···O distance by ~0.2 Å compared to the free ligand .

Tautomerism and Hydrogen Bonding

The compound exhibits keto-enol tautomerism stabilized by an intramolecular N–H···O hydrogen bond (N···O = 2.632 Å) . This tautomerization influences reactivity:

Photochemical Reactions

UV irradiation induces E-Z isomerization of the enaminone system:

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV (254 nm), hexane | Z-isomer → E-isomer | Φ = 0.32 |

Application : This property is exploited in photoresponsive materials .

Comparative Reactivity Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Table 1: Key Structural and Spectral Differences in PhAPO Derivatives

Structural Insights :

- Methyl Substitution: The 4-methyl derivative (p-tolyl) exhibits a 29.9° dihedral angle between the phenyl ring and enaminone plane, slightly distorting planarity compared to PhAPO. This steric effect reduces intermolecular interactions but maintains intramolecular hydrogen bonding .

- Halogen Substitution : Fluorine, chlorine, and bromine derivatives (4-F, 4-Cl, 4-Br) display polymorphism (crystallizing in P2$_1$/c or Cc space groups) and distinct intermolecular C–H⋯O interactions. The electronegativity of halogens influences bond lengths and packing efficiency .

Reactivity Trends :

- PhAPO : Demonstrates high efficiency in catalyst-free heterocycle synthesis due to its ambident nucleophilic/electrophilic character .

- Benzylamino Derivative: The flexible benzyl group facilitates diverse coupling reactions, such as β-nitrostyrene additions, with yields >90% .

- Metal Complexes : Coordination to Zn(II) or Hf(IV) alters electronic properties, enhancing applications in catalysis and bioactivity. For example, Zn(II) complexes exhibit potent antimicrobial effects .

Tautomeric Stability and Computational Insights

PhAPO exists predominantly in the keto-amine tautomer (95% abundance) due to strong intramolecular hydrogen bonding (N–H⋯O). Substitutions like nitro or methoxy groups destabilize the keto form, shifting tautomeric equilibrium toward enol-imine configurations .

Preparation Methods

Traditional Synthesis Methods

Sulfuric Acid-Catalyzed Condensation

Early methods employed sulfuric acid as a catalyst for the condensation of aniline and acetylacetone. While effective, this approach suffered from prolonged reaction times (>2 hours), moderate yields (60–70%), and practical challenges such as equipment corrosion and difficulty in recovering unreacted starting materials. The use of excess acetylacetone (1.6 equivalents relative to aniline) aimed to drive the reaction to completion but exacerbated purification complexities.

Limitations of Early Approaches

The reliance on sulfuric acid posed environmental and safety risks due to its non-recyclability and corrosive nature. Additionally, the high temperatures required (100–120°C) led to side reactions, including decomposition of the β-enaminone product. These limitations spurred the development of improved catalytic systems.

Modern Catalytic Methods

Trifluoroacetic Acid (TFA) as a Catalyst

A breakthrough in synthesis was achieved using TFA, a mild Brønsted acid, which significantly enhanced reaction efficiency. The protocol involves:

- Reagents : Aniline (10.0 mmol), acetylacetone (16.0 mmol, 1.6 equivalents), TFA (1.0 mmol, 10 mol%)

- Solvent : Ethanol (3 mL)

- Conditions : 80°C, 5–25 minutes

Reaction Mechanism

TFA protonates the carbonyl oxygen of acetylacetone, increasing its electrophilicity and facilitating nucleophilic attack by the aniline’s amine group. The reaction proceeds via a keto-enol tautomerization, culminating in the formation of the β-enaminone backbone (Figure 1).

Optimization and Yield

At 80°C, the reaction reaches completion within 5 minutes, yielding 91% of 4-(Phenylamino)pent-3-en-2-one after recrystallization from petroleum ether. Excess acetylacetone is recovered via vacuum distillation (65°C, 10 mmHg), enabling reuse and minimizing waste.

Table 1: Comparative Analysis of Catalytic Methods

| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Recyclability |

|---|---|---|---|---|

| Sulfuric acid | 100–120 | 120 | 60–70 | No |

| TFA | 70–80 | 5–25 | 80–91 | Yes |

Solvent and Substrate Scope

Ethanol emerged as the optimal solvent due to its ability to dissolve both aniline and acetylacetone while stabilizing the TFA catalyst. The method tolerates substituted anilines, enabling the synthesis of derivatives such as:

Derivatives are purified via column chromatography or recrystallization, with yields consistently exceeding 80%.

Industrial-Scale Production

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis of 4-(2-Fluorophenylamino)pent-3-en-2-one confirmed a planar β-enaminone core with intramolecular hydrogen bonding (N–H···O=C), stabilizing the conjugated system.

Table 2: Crystallographic Data for 4-(2-Fluorophenylamino)pent-3-en-2-one

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₂FNO |

| Crystal system | Orthorhombic |

| Space group | P 1 21/c1 |

| a (Å) | 7.4094(4) |

| b (Å) | 7.6570(4) |

| c (Å) | 16.7955(8) |

| Volume (ų) | 952.55(8) |

| Z | 4 |

Q & A

Q. How can computational chemistry validate experimental findings for 4-(Phenylamino)pent-3-en-2-one?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry (Gaussian 09) and calculates vibrational frequencies, NMR chemical shifts (GIAO method), and HOMO-LUMO gaps. Discrepancies >5% between experimental and computed data prompt re-evaluation of crystallographic or synthetic conditions .

Q. What role does 4-(Phenylamino)pent-3-en-2-one play in enantioselective catalysis?

- Methodological Answer : As a chiral ligand precursor, it forms organometallic complexes (e.g., Ca or Zn) for catalytic hydrosilylation. Stereochemical outcomes are assessed via circular dichroism (CD) and enantiomeric excess (ee) measurements using chiral HPLC (e.g., Chiralpak IA column) .

Research Design Frameworks

- PICO Framework : For catalytic studies: Population (substrate scope), Intervention (enaminone-metal complex), Comparison (alternative ligands), Outcome (ee%, turnover frequency) .

- FINER Criteria : Ensure questions are Feasible (SCXRD access), Novel (unexplored substituent effects), and Relevant (applications in asymmetric synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.